molecular formula C11H20N2O4 B13589871 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid CAS No. 2167374-58-3

1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid

Cat. No.: B13589871
CAS No.: 2167374-58-3
M. Wt: 244.29 g/mol
InChI Key: DRLINDRBXFCYMP-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a Boc-protected amine. This structure provides stability and ease of deprotection, making it highly useful in synthetic organic chemistry. Its versatility in various chemical reactions and applications in scientific research further highlights its importance .

Properties

CAS No.

2167374-58-3

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-7-11(13,4)8(14)15/h12H,5-7H2,1-4H3,(H,14,15)

InChI Key

DRLINDRBXFCYMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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